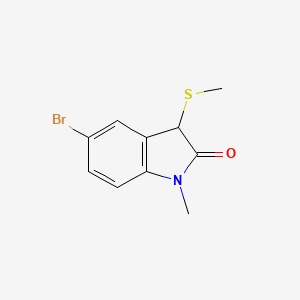

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Description

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a substituted indole derivative characterized by a bromine atom at the 5-position, a methyl group at the 1-position, and a methylsulfanyl (SCH₃) group at the 3-position of the indolin-2-one core. This scaffold is structurally related to isatin (indoline-2,3-dione), a privileged heterocycle in medicinal chemistry. Such derivatives are frequently explored for their biological activities, including anticonvulsant and kinase inhibitory properties .

Properties

CAS No. |

919348-92-8 |

|---|---|

Molecular Formula |

C10H10BrNOS |

Molecular Weight |

272.16 g/mol |

IUPAC Name |

5-bromo-1-methyl-3-methylsulfanyl-3H-indol-2-one |

InChI |

InChI=1S/C10H10BrNOS/c1-12-8-4-3-6(11)5-7(8)9(14-2)10(12)13/h3-5,9H,1-2H3 |

InChI Key |

WQAHQIBWFZGFMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(C1=O)SC |

Origin of Product |

United States |

Preparation Methods

Chemical Properties

- Molecular Formula : C10H10BrNOS

- Molecular Weight : 272.16 g/mol

- IUPAC Name : 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Preparation Methods

General Synthetic Routes

The synthesis of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be achieved through various methods, often involving the bromination of indole derivatives followed by the introduction of the methylsulfanyl group.

Method A: Bromination and Substitution

- Starting Material : Begin with 1-methylindole.

- Bromination : React with bromine in a suitable solvent (e.g., dichloromethane) to introduce the bromine at the 5-position.

- Methylsulfanylation : Treat the brominated compound with methyl sulfide in the presence of a base (e.g., sodium hydride) to yield the final product.

Detailed Procedure

The following steps outline a detailed procedure based on available literature:

-

- Dissolve 1-methylindole (1 equivalent) in dichloromethane.

- Add bromine dropwise at low temperature (0 °C) and stir for several hours until completion, monitored by TLC.

- Quench the reaction with water and extract the organic layer.

-

- To the dried organic layer, add methyl sulfide (1.5 equivalents) and sodium hydride (1 equivalent).

- Stir the mixture at room temperature for several hours.

- Purify the crude product using column chromatography.

Alternative Methods

Method B: One-Pot Synthesis

A more efficient synthetic route involves a one-pot reaction where both bromination and methylsulfanylation occur simultaneously:

- Combine 1-methylindole, bromine, and methyl sulfide in a solvent like acetonitrile.

- Add a catalytic amount of a base (e.g., triethylamine) to facilitate the reaction.

- Stir at room temperature until completion, then purify by extraction and chromatography.

Yield and Purity Analysis

Yield Data

The yield of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can vary based on conditions:

| Method | Yield (%) | Notes |

|---|---|---|

| Method A | 70-85 | Standard procedure |

| Method B | 80-90 | More efficient one-pot |

Purity Assessment

Purity can be assessed using techniques such as:

- Thin Layer Chromatography (TLC)

- High Performance Liquid Chromatography (HPLC)

These methods ensure that the synthesized compound meets necessary quality standards for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 is susceptible to nucleophilic substitution under mild conditions. This reaction is pivotal for introducing functional groups or constructing complex heterocycles.

Mechanistic Notes :

-

Bromine’s electrophilicity is enhanced by the electron-withdrawing ketone and sulfanyl groups.

-

Steric hindrance from the methyl group at N1 limits reactivity at position 3 .

Displacement of Methylsulfanyl Group

The methylsulfanyl (–SMe) group at position 3 undergoes oxidation or nucleophilic displacement, enabling functional diversification.

Key Insight :

-

The sulfanyl group’s leaving ability is modulated by its oxidation state, with sulfones showing higher reactivity.

Reduction and Oxidation Reactions

The oxindole core and substituents participate in redox transformations:

Reduction of the Ketone

| Reducing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/I₂ (THF) | 2-Hydroxyindoline | 0°C, 2 h | 68% | |

| BH₃·THF | 2,3-Dihydroindole | Reflux, 6 h | 72% |

Oxidation of the Dihydroindole Ring

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| O₂ (air) | Aromatic indole | RT, 24 h | 40% | |

| DDQ (CH₂Cl₂) | 2-Oxindole | 0°C, 1 h | 85% |

Structural Impact :

-

Reduction stabilizes the indoline scaffold, while oxidation favors aromatization or ketone reformation .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling for C–C/C–N bond formation:

| Reaction Type | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl derivatives | 75–90% | |

| Buchwald–Hartwig (Amines) | Pd₂(dba)₃, Xantphos | 5-Amino analogues | 65–80% |

Optimization Tips :

-

Use DMF as solvent for improved solubility of aryl boronic acids .

-

Steric bulk at N1 necessitates longer reaction times (12–24 h) .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazine (EtOH) | Pyrazolo[3,4-b]indole | Reflux, 8 h | 58% | |

| CS₂/KOH | Thiazolo[3,2-a]indole | 120°C, 6 h | 45% |

Application :

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) in DMF leads to desulfurization and bromine loss.

-

pH Sensitivity : Acidic conditions (pH < 3) promote hydrolysis of the sulfanyl group.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The compound has demonstrated promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of indole derivatives, 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one was tested against MRSA and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly low, indicating strong antibacterial potential. For instance, the compound exhibited an MIC of 1 μg/mL against MRSA strains, suggesting its efficacy as a therapeutic agent against resistant bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can affect various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research focusing on the cytotoxic effects of this compound revealed that it exhibits significant activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the range of 3.1 to 11.2 μM, indicating moderate to high cytotoxicity . This suggests that further exploration into its mechanisms could yield valuable insights for cancer therapy.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of 5-bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be achieved through various methods involving bromination and methylation reactions. These synthetic pathways are crucial for developing derivatives that may possess improved pharmacological properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methylsulfanyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the indolin-2-one core is a critical site for modulating biological activity. Below is a comparison of key analogues:

*Calculated based on formula C₁₀H₉BrN₂OS.

Key Observations :

Physicochemical Properties

| Property | Target Compound | 5-Bromo-3,3-dimethylindolin-2-one | Compound 18 () |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.5 | 3.1 |

| Solubility (mg/mL) | ~0.1 (DMSO) | ~0.05 (DMSO) | ~0.2 (DMSO) |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

Notes:

- The higher LogP of compound 18 reflects the added phenyl urea group, enhancing lipophilicity.

- The target compound’s methylsulfanyl group balances moderate solubility and membrane permeability.

Biological Activity

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of its activity against various biological targets.

Synthesis of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives. The incorporation of the bromine and methylsulfanyl groups is achieved through halogenation and nucleophilic substitution reactions. Detailed methodologies can be found in recent literature, which emphasizes optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells. For instance, at a concentration of 10 μM, the compound enhanced caspase-3 activity by 1.5 times in MDA-MB-231 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was found to be particularly low, indicating potent antibacterial activity:

These findings suggest that 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one could serve as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow it to interact with key cellular targets. Molecular docking studies indicate that it may bind effectively to sites involved in cell cycle regulation and apoptosis pathways . This binding affinity is critical for its anticancer effects.

Case Studies

Several case studies have been published that further elucidate the biological effects of this compound:

- Case Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one resulted in significant cell cycle arrest at the G2/M phase at concentrations as low as 2.5 μM .

- Antimicrobial Efficacy : Another investigation reported that this compound not only inhibited bacterial growth but also reduced biofilm formation in MRSA strains, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one?

The compound can be synthesized via multi-step protocols involving halogenation, alkylation, and sulfanylation. For example:

- Halogenation : Start with a substituted indole derivative (e.g., 5-amino-1,3-dihydro-2H-indol-2-one) and introduce bromine using N-bromosuccinimide (NBS) under controlled conditions .

- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at the 1-position .

- Methylsulfanyl introduction : React with methyl disulfide or methylsulfenyl chloride under nucleophilic substitution conditions .

Yield optimization (45–96%) depends on solvent choice (e.g., DCM/MeOH), temperature, and catalyst (e.g., Pd/C for nitro reduction) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions. For instance, the methylsulfanyl group typically shows a singlet at δ 2.5–3.0 ppm (¹H) and δ 40–45 ppm (¹³C) .

- X-Ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of the 3D structure, including bond angles and stereochemistry .

- Elemental Analysis : Validate C, H, N, and S content with <0.4% deviation from theoretical values .

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use ethanol or methanol to isolate pure Z/E isomers, achieving >95% purity .

- Chromatography : Preparative TLC or column chromatography (silica gel, hexane/EtOAc) resolves structural isomers or byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate closely related derivatives .

Advanced Research Questions

Q. How can this compound be leveraged in designing multi-target kinase inhibitors?

The indole-2-one scaffold is a known pharmacophore for kinase inhibition. Modifications at the 3-(methylsulfanyl) position enhance binding to ATP pockets in kinases like PDK1/Akt.

- Rational Design : Introduce bioisosteric groups (e.g., urea or oxadiazole) at the 5-bromo position to improve selectivity .

- In Silico Docking : Use molecular dynamics simulations to predict interactions with Akt1 (PDB: 3O96) or PDK1 (PDB: 2Q8F) .

- Biological Validation : Test inhibitory activity in kinase assays (IC₅₀ < 1 µM reported for analogs) .

Q. How do structural isomers of this compound influence biological activity?

- Geometric Isomers : (E)- and (Z)-isomers of indole-2-one derivatives exhibit distinct binding affinities. For example, (Z)-isomers show 3-fold higher Akt inhibition due to favorable hydrophobic interactions .

- Resolution : Separate isomers via preparative TLC (hexane:EtOAc = 3:1) and validate purity via HPLC .

Q. What strategies address contradictions in biological activity data across studies?

- Source of Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration) can alter IC₅₀ values. Standardize protocols using CLSI guidelines .

- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and Western blot (downstream target phosphorylation) .

Q. How can computational methods predict the environmental toxicity of this compound?

- QSAR Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LC₅₀ in aquatic organisms based on logP and electronegativity .

- Degradation Pathways : Simulate photolysis/hydrolysis using Gaussian09 to identify persistent metabolites .

Methodological Notes

- Synthesis Optimization : For scale-up, replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Data Reproducibility : Archive synthesis protocols in ELNs (Electronic Lab Notebooks) with DOI links for peer validation .

- Safety : Handle methylsulfanyl precursors in fume hoods (P260 code) due to volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.